
Ethoxy(triphenylsilyl)acetic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(triphenylsilyl)acetic anhydride is an organic compound that belongs to the class of acid anhydrides. Acid anhydrides are derived from carboxylic acids by the removal of water molecules. This compound is characterized by the presence of ethoxy, triphenylsilyl, and acetic anhydride groups, making it a unique and versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethoxy(triphenylsilyl)acetic anhydride can be synthesized through the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion . The reaction typically involves the use of ethoxy(triphenylsilyl)acetic acid and an appropriate dehydrating agent to form the anhydride. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which facilitate the removal of water molecules .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy(triphenylsilyl)acetic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethoxy(triphenylsilyl)acetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products Formed
Hydrolysis: Ethoxy(triphenylsilyl)acetic acid.
Alcoholysis: Ethoxy(triphenylsilyl)acetate esters.
Aminolysis: Ethoxy(triphenylsilyl)acetamides.
Applications De Recherche Scientifique
Ethoxy(triphenylsilyl)acetic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethoxy(triphenylsilyl)acetic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of new acyl compounds. During this reaction, the leaving group is removed from the anhydride, and the nucleophile forms a bond with the carbonyl carbon .
Comparaison Avec Des Composés Similaires
Ethoxy(triphenylsilyl)acetic anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:
Acetic Anhydride: Commonly used in the acetylation of alcohols and amines. It is less bulky compared to this compound.
Benzoic Anhydride: Used in the synthesis of benzoate esters and amides. .
This compound is unique due to the presence of the triphenylsilyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various reactions.
Propriétés
Numéro CAS |
90122-01-3 |
|---|---|
Formule moléculaire |
C44H42O5Si2 |
Poids moléculaire |
707.0 g/mol |
Nom IUPAC |
(2-ethoxy-2-triphenylsilylacetyl) 2-ethoxy-2-triphenylsilylacetate |
InChI |
InChI=1S/C44H42O5Si2/c1-3-47-43(50(35-23-11-5-12-24-35,36-25-13-6-14-26-36)37-27-15-7-16-28-37)41(45)49-42(46)44(48-4-2)51(38-29-17-8-18-30-38,39-31-19-9-20-32-39)40-33-21-10-22-34-40/h5-34,43-44H,3-4H2,1-2H3 |
Clé InChI |
OHCPLFGPGVMERP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)OC(=O)C(OCC)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


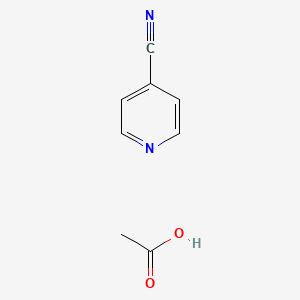
![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)

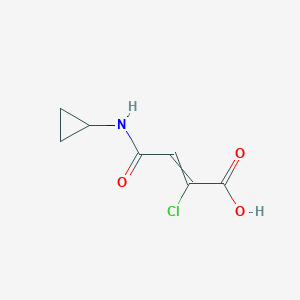
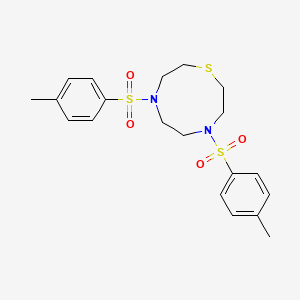
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
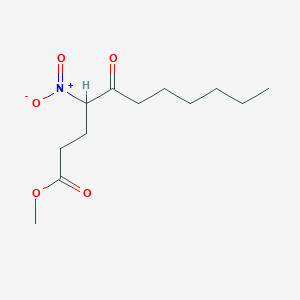

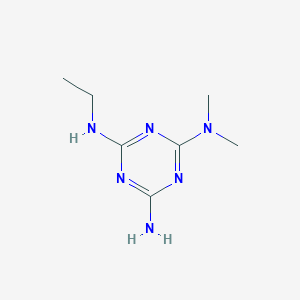



![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

